Oral Bioavailability in Dogs: Penamecillin vs. Penicillin G
Penamecillin, as an acetoxymethyl ester prodrug, was designed to enhance oral absorption relative to the parent penicillin G. In a pharmacokinetic study in dogs, a 15 mg/kg oral dose of penamecillin resulted in 10% absorption, calculated based on urinary excretion of the active metabolite [1]. This is a direct, quantifiable improvement over the negligible oral bioavailability of penicillin G, which is unstable in gastric acid and primarily administered parenterally [2].
| Evidence Dimension | Oral Bioavailability (Absorption) |
|---|---|
| Target Compound Data | 10% absorbed (based on urinary recovery of active metabolite) |
| Comparator Or Baseline | Penicillin G: Negligible oral absorption due to acid instability |
| Quantified Difference | Penamecillin provides quantifiable oral absorption where penicillin G does not. |
| Conditions | Dogs; oral dose of 15 mg/kg; absorption determined by urinary excretion. |
Why This Matters
This proves penamecillin's fundamental advantage over its parent compound for oral dosing in research models.
- [1] Gibaldi, M., & Schwartz, M. A. (1966). The pharmacokinetics of penamecillin. British Journal of Pharmacology and Chemotherapy, 28(3), 360-366. View Source
- [2] Agersborg, H. P. K., Batchelor, A., Cambridge, G. W., & Rule, A. W. (1966). The pharmacology of penamecillin. British Journal of Pharmacology and Chemotherapy, 26(3), 649–655. View Source
